DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)-: is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of naphthalene and phenyl groups attached to nitrogen atoms. Such compounds are often used in various applications, including organic electronics, dyes, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- typically involves the reaction of naphthylamine and phenylamine derivatives under specific conditions. A common method might include:

Amination Reaction: Reacting naphthylamine with phenylamine in the presence of a catalyst such as palladium or copper.

Solvent: Using solvents like toluene or dimethylformamide (DMF) to facilitate the reaction.

Temperature and Pressure: Conducting the reaction at elevated temperatures (100-150°C) and under inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods: In an industrial setting, the production might involve:

Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Solvents: Toluene, DMF, ethanol.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Dyes and Pigments: Employed in the synthesis of various dyes due to its aromatic structure.

Biology and Medicine:

Pharmaceuticals: Potential use in drug development due to its structural properties.

Biological Probes: Utilized in the design of fluorescent probes for biological imaging.

Industry:

Materials Science: Application in the development of advanced materials with specific electronic properties.

Wirkmechanismus

The mechanism by which N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- exerts its effects depends on its specific application. In organic electronics, it might involve:

Charge Transport: Facilitating the transport of electrons or holes in electronic devices.

Molecular Interactions: Interacting with other molecules or materials to enhance device performance.

Vergleich Mit ähnlichen Verbindungen

N,N/‘-Bis(phenyl)-N,N/’-bis(phenyl)-: A similar compound with phenyl groups instead of naphthyl groups.

N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(tolyl)-: A compound with tolyl groups instead of phenyl groups.

Uniqueness: N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- is unique due to the presence of both naphthalene and phenyl groups, which can impart specific electronic and structural properties that are advantageous in certain applications.

Biologische Aktivität

DMFL-NPB, chemically known as N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-, is a compound that has garnered attention in various fields of research due to its unique biological activities. This article explores the biological activity of DMFL-NPB, focusing on its mechanisms of action, potential applications, and relevant research findings.

- Chemical Formula : C₃₀H₂₃N

- Molecular Weight : 401.51 g/mol

- CAS Number : 2247491-97-8

DMFL-NPB acts primarily as a potent inhibitor of specific phosphorylation pathways. Notably, it has been identified as an inhibitor of BAD (Bcl-2 antagonist of cell death) phosphorylation at serine 99, with an IC50 value of 0.41 μM . This inhibition plays a crucial role in regulating apoptosis and cell survival pathways, making DMFL-NPB a candidate for therapeutic applications in cancer and neurodegenerative diseases.

Inhibition of BAD Phosphorylation

BAD is a pro-apoptotic protein that, when phosphorylated, promotes cell survival. By inhibiting BAD phosphorylation, DMFL-NPB may enhance apoptosis in cancer cells, which is beneficial for cancer treatment strategies. The following table summarizes the inhibitory effects of DMFL-NPB on BAD phosphorylation:

Potential Applications

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells by inhibiting survival pathways, DMFL-NPB shows promise as a therapeutic agent in oncology.

- Neuroprotection : The compound's role in apoptosis regulation suggests potential applications in neurodegenerative diseases where cell death is a critical factor.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMFL-NPB and its derivatives:

- Study on Apoptosis Induction : A recent study demonstrated that DMFL-NPB significantly increased apoptosis in human cancer cell lines compared to control groups. The study measured cell viability using MTT assays and found a notable decrease in viable cells upon treatment with DMFL-NPB.

- Neuroprotective Effects : Another research effort explored the neuroprotective effects of DMFL-NPB in models of oxidative stress-induced neuronal death. Results indicated that treatment with DMFL-NPB reduced markers of oxidative stress and preserved neuronal integrity.

Eigenschaften

IUPAC Name |

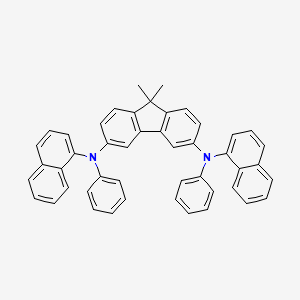

9,9-dimethyl-3-N,6-N-dinaphthalen-1-yl-3-N,6-N-diphenylfluorene-3,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H36N2/c1-47(2)43-29-27-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)31-41(43)42-32-38(28-30-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTZRPKLKQSNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H36N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.